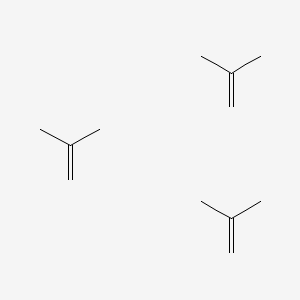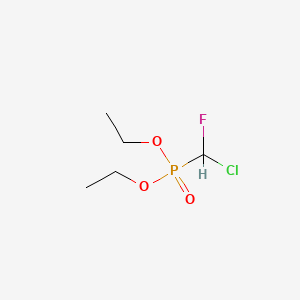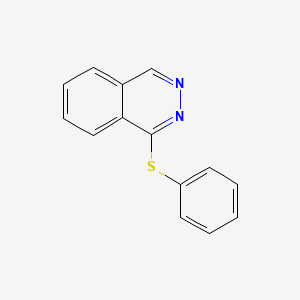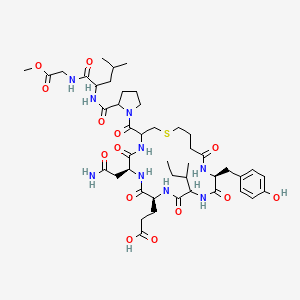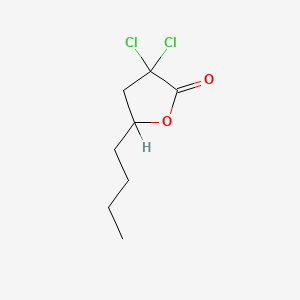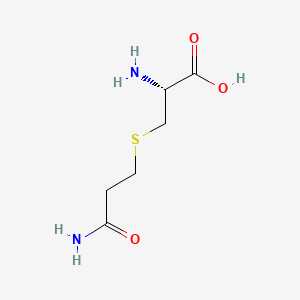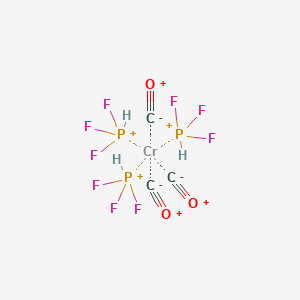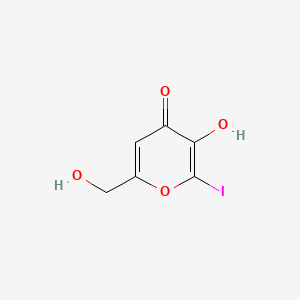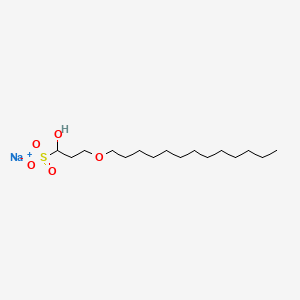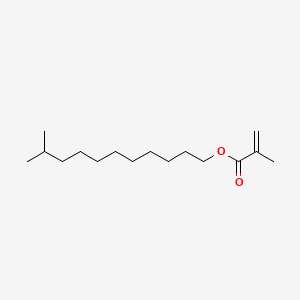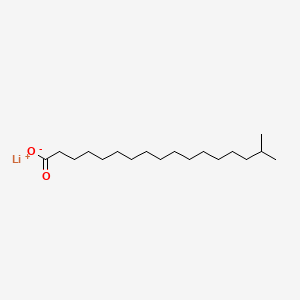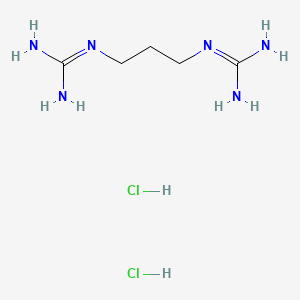
N,N'''-1,3-Propanediylbisguanidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride: is a heterocyclic organic compound with the molecular formula C5H14N6.2HCl and a molecular weight of 231.12674 g/mol . It is known for its unique structure, which includes two guanidine groups connected by a propanediyl chain. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride typically involves the reaction of 1,3-diaminopropane with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted guanidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it useful in various biochemical assays .
Medicine: Its guanidine groups can interact with biological targets, making it a candidate for drug design and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The guanidine groups can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. This compound can also interact with nucleic acids, affecting their structure and function .
Comparación Con Compuestos Similares
- N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride
- N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride
- Methylenebis(methyl cyanocarbonimidothioate)
Comparison: N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride is unique due to its specific propanediyl chain length, which affects its chemical reactivity and interaction with biological targets. Compared to its analogs with longer or shorter chains, this compound may exhibit different binding affinities and reaction rates, making it distinct in its applications .
Propiedades
Número CAS |
58585-45-8 |
|---|---|
Fórmula molecular |
C5H16Cl2N6 |
Peso molecular |
231.12 g/mol |
Nombre IUPAC |
2-[3-(diaminomethylideneamino)propyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C5H14N6.2ClH/c6-4(7)10-2-1-3-11-5(8)9;;/h1-3H2,(H4,6,7,10)(H4,8,9,11);2*1H |
Clave InChI |
XNDBAMHATFAINM-UHFFFAOYSA-N |
SMILES canónico |
C(CN=C(N)N)CN=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


